molecular formula C13H16F2N2 B2381680 (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine CAS No. 2219379-59-4

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Cat. No.: B2381680
CAS No.: 2219379-59-4
M. Wt: 238.282
InChI Key: MFOXIVRDVQGIJV-OLZOCXBDSA-N
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Description

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a cyclopropyl group, a difluorophenyl group, and a pyrrolidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Difluorophenyl Group: This can be done through a substitution reaction using difluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and difluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine: shares structural similarities with other pyrrolidine derivatives and fluorinated compounds.

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Difluorophenylpyrrolidine: A compound with a difluorophenyl group attached to a pyrrolidine ring.

Uniqueness

  • The combination of a cyclopropyl group, a difluorophenyl group, and a pyrrolidine ring in this compound makes it unique compared to other similar compounds. This unique structure may confer specific chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXIVRDVQGIJV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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